Mth-DL-leucine

Description

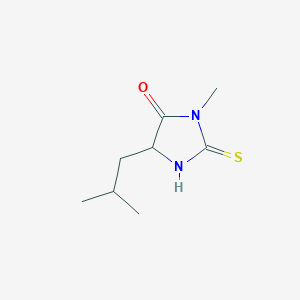

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUATVCMZVINTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910376 | |

| Record name | 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-72-8 | |

| Record name | 4-Imidazolidinone, 3-methyl-5-(2-methylpropyl)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl-DL-leucine: Properties, Synthesis, and Applications in Drug Development

This guide provides an in-depth exploration of methyl-DL-leucine, a non-canonical amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into the core attributes of two primary isomers, N-Methyl-DL-leucine and α-Methyl-DL-leucine, examining their unique chemical properties, synthesis methodologies, and their strategic applications in modern pharmacology. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the rationale for their use in creating more effective therapeutics.

Introduction: The Rationale for Leucine Methylation

Leucine, a fundamental branched-chain amino acid, is a critical component of protein synthesis and a key activator of the mTOR signaling pathway, which regulates cell growth and proliferation.[1] However, in its natural form, its utility in peptide-based therapeutics is often limited by rapid enzymatic degradation and poor oral bioavailability. Methylation, the addition of a methyl group, is a strategic chemical modification that addresses these limitations.[2] This guide will focus on two key methylated variants of DL-leucine (the racemic mixture of D and L enantiomers):

-

N-Methyl-DL-leucine: Methylation occurs on the alpha-amino group.

-

α-Methyl-DL-leucine: Methylation occurs at the alpha-carbon.

These seemingly minor structural changes impart profound effects on the molecule's physicochemical and biological properties, making them valuable tools in drug discovery.[3]

Nomenclature and Physicochemical Properties

A clear understanding of the fundamental properties of these compounds is essential for their effective application. The following tables summarize the key identifiers and physicochemical properties of N-Methyl-DL-leucine and α-Methyl-DL-leucine.

Table 1: Compound Identification

| Property | N-Methyl-DL-leucine | α-Methyl-DL-leucine |

| IUPAC Name | 2-(Methylamino)-4-methylpentanoic acid | 2-Amino-2,4-dimethylpentanoic acid[4] |

| Synonyms | DL-N-Methylleucine | (RS)-2-Amino-2,4-dimethylpentanoic acid, α-Me-DL-Leu-OH[5] |

| CAS Number | 2566-33-8 | 144-24-1[4] |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂[4] |

| Molecular Weight | 145.20 g/mol | 145.20 g/mol [4] |

Table 2: Physicochemical Properties

| Property | N-Methyl-DL-leucine | α-Methyl-DL-leucine |

| Appearance | White to off-white powder | White powder[5] |

| Melting Point | Not available | 300 °C[6] |

| Boiling Point | Not available | 236°C at 760 mmHg (Predicted)[6] |

| Solubility | Soluble in water (as hydrochloride salt) | Data not readily available |

| pKa (Predicted) | Strongest Acidic: 2.42, Strongest Basic: 10.58 | Data not readily available |

Biological Significance and Mechanism of Action

The strategic placement of a methyl group on the leucine scaffold dramatically alters its interaction with biological systems.

N-Methyl-DL-leucine: Enhancing Pharmacokinetics

N-methylation is a cornerstone of peptidomimetic chemistry, primarily because it enhances a peptide's drug-like properties.[1] The causality is rooted in the replacement of an amide proton with a methyl group.

-

Increased Proteolytic Stability: The N-methylated peptide bond is sterically hindered, making it a poor substrate for proteases that would otherwise rapidly cleave the peptide in vivo.[2]

-

Enhanced Membrane Permeability and Oral Bioavailability: The removal of the amide proton reduces the molecule's ability to form hydrogen bonds, which in turn increases its lipophilicity.[7] This allows the peptide to more readily cross cellular membranes, a critical factor for improving oral absorption.[3]

The diagram below illustrates how N-methylation can improve the properties of a peptide therapeutic.

Caption: Impact of N-Methylation on Peptide Drug Properties.

α-Methyl-DL-leucine: Enforcing Conformational Rigidity

The introduction of a methyl group at the alpha-carbon provides a different set of advantages, primarily by imposing steric constraints.

-

Conformational Locking: The α-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) angles. This pre-organizes the peptide into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

-

Inhibition of Racemization: The α-proton is susceptible to abstraction under certain chemical conditions, leading to racemization. Replacing this proton with a methyl group prevents this, ensuring stereochemical integrity during synthesis and in vivo.

Synthesis of Methyl-DL-leucine Derivatives

The synthesis of these unnatural amino acids requires specific chemical strategies. The following are representative protocols that illustrate the core chemical principles.

Representative Synthesis of N-Methyl-DL-leucine

A common approach for N-methylation involves the formation of an oxazolidinone intermediate from the parent amino acid, followed by reductive cleavage.[7]

Experimental Protocol: N-Methylation via Oxazolidinone Intermediate

-

Oxazolidinone Formation:

-

Suspend DL-leucine (1 equivalent) in toluene.

-

Add paraformaldehyde (excess) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the resulting oxazolidinone intermediate by chromatography.

-

-

Reductive Cleavage:

-

Dissolve the purified oxazolidinone (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a reducing agent, such as triethylsilane (excess), and a Lewis acid, such as trifluoroacetic acid.

-

Stir the reaction at room temperature until the oxazolidinone is fully consumed (monitored by TLC).

-

Quench the reaction carefully with a basic solution (e.g., saturated sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent.

-

Dry the organic layers, concentrate under reduced pressure, and purify the crude N-Methyl-DL-leucine by recrystallization or chromatography.[8]

-

The causality here lies in the temporary protection of the carboxyl and amino groups within the oxazolidinone ring, which directs the subsequent reduction to cleave the ring and leave a methyl group on the nitrogen atom.

Caption: Synthesis workflow for N-Methyl-DL-leucine.

Representative Synthesis of α-Methyl-DL-leucine

The synthesis of α-methylated amino acids can be achieved through methods like the Strecker synthesis or by alkylating a protected amino acid precursor. A multi-step chemical synthesis is often employed.[9]

Experimental Protocol: Synthesis via Bromination and Ammonolysis

-

α-Bromination:

-

React 4-methyl-2-pentanone with a suitable brominating agent (e.g., N-bromosuccinimide) in the presence of an acid catalyst to form α-bromo-4-methyl-2-pentanone.

-

-

Ammonolysis:

-

Treat the α-bromo ketone with an excess of ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group, forming an α-amino ketone.

-

-

Oxidation and Hydrolysis:

-

The α-amino ketone is then oxidized (e.g., using hydrogen peroxide) and subsequently hydrolyzed under acidic conditions to yield α-Methyl-DL-leucine.

-

-

Purification:

-

The final product is purified from the reaction mixture by techniques such as ion-exchange chromatography or recrystallization.[8]

-

This process is self-validating in that the purity and identity of the final product can be confirmed at each step using standard analytical techniques.

Analytical Characterization

The purity and identity of synthesized Methyl-DL-leucine must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.

Protocol: HPLC Analysis of Methyl-DL-leucine

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.

-

Derivatization (Pre-column): React the amino acid with a derivatizing agent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to make it detectable by UV or fluorescence detectors.[10]

-

Chromatography:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[11]

-

Detection: UV detector (for PITC derivatives) or fluorescence detector (for OPA derivatives).

-

-

Quantification: Compare the peak area of the sample to a standard curve prepared from a known concentration of a reference standard.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals to look for include:

-

For N-Methyl-DL-leucine: A singlet in the ¹H NMR spectrum corresponding to the N-methyl protons.

-

For α-Methyl-DL-leucine: A singlet in the ¹H NMR spectrum for the α-methyl protons and the absence of the α-proton signal that would be present in leucine.[12]

Applications in Drug Development

The unique properties of methylated leucines make them highly valuable in the development of new therapeutics, particularly peptide-based drugs.[3]

-

Improving Peptide Therapeutics: As discussed, incorporating these unnatural amino acids can enhance metabolic stability, improve oral bioavailability, and increase binding affinity.[1][2] This has been a successful strategy in developing peptide drugs for a range of diseases, from metabolic disorders to cancer.

-

Probing Biological Systems: Isotopically labeled versions of methyl-leucines are used in NMR studies to investigate protein structure and dynamics in large and complex systems.[13]

-

Development of Novel Pharmaceuticals: These compounds serve as building blocks in the synthesis of small molecule drugs, where their steric and electronic properties can be leveraged to optimize drug-target interactions.[5] For example, α-methylated amino acids are used in the development of protease inhibitors.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling methyl-DL-leucine derivatives.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

N-Methyl-DL-leucine and α-Methyl-DL-leucine are powerful tools in the arsenal of the medicinal chemist and drug development scientist. Through strategic methylation, the inherent limitations of natural leucine can be overcome, leading to the creation of more stable, bioavailable, and potent therapeutics. A thorough understanding of their synthesis, properties, and the causal mechanisms behind their advantages is crucial for their successful application in the next generation of pharmaceuticals.

References

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(13), 1158-1173.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95515, alpha-Methyl-DL-leucine. Retrieved from [Link].

-

Comparison of ¹H NMR spectra highlighting methyl signals for leucine,... (n.d.). ResearchGate. Retrieved from [Link]

- Bolisetty, S., & Jaimes, E. A. (2014). The mTOR signaling pathway in the kidney: a critical modulator of renal physiology and disease. American Journal of Physiology-Renal Physiology, 306(12), F1319-F1331.

- Google Patents. (n.d.). CN103709054A - Preparation method of DL-leucine.

- Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.

- Kerfah, R., Plevin, M. J., Sounier, R., Gans, P., & Boisbouvier, J. (2015). Intra-residue methyl–methyl correlations for valine and leucine residues in large proteins from a 3D-HMBC-HMQC experiment. Journal of biomolecular NMR, 63(3), 275-283.

- Beh, C. L., & Ganesan, A. (2022). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Biomolecules, 14(3), 264.

- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

-

National Center for Biotechnology Information. (n.d.). Leucine Biosynthesis. In PubChem Pathways. Retrieved from [Link]

- Di, L. (2015). The role of drug transporters in the disposition and drug-drug interactions of therapeutic peptides. The AAPS journal, 17(1), 63-72.

- Singh, Y., Sharma, R., & Sharma, A. K. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7321.

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

- Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). Synthetic Preparation of N-Methyl-?-amino Acids. Chemical Reviews, 102(6), 2111-2134.

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine. Retrieved from [Link]

- Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(25), 15473-15479.

-

ClinicalTrials.gov. (n.d.). Influence of Leucine Enriched Amino Acids on Myofibrillar and Collagen Protein Synthesis. Retrieved from [Link]

- Soloshonok, V. A., & Sorochinsky, A. E. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6562.

-

PrepChem.com. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DL-Methionine. Retrieved from [Link]

- Analytical Methods Committee. (2013). Analytical Methods. Royal Society of Chemistry.

Sources

- 1. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alpha-Methyl-DL-leucine | C7H15NO2 | CID 95515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103709054A - Preparation method of DL-leucine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Intra-residue methyl–methyl correlations for valine and leucine residues in large proteins from a 3D-HMBC-HMQC experiment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Methylthiohydantoin-DL-leucine

This guide provides a comprehensive overview of the synthesis and characterization of methylthiohydantoin-DL-leucine, a compound of significant interest in the fields of proteomics and drug discovery. As a derivative of the amino acid leucine, its preparation and analysis are fundamental to understanding protein structure and developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Thiohydantoin Derivatives

Thiohydantoins are a class of heterocyclic compounds that serve as crucial intermediates in organic synthesis and are core structures in many biologically active molecules.[1] Their applications are diverse, ranging from their use in the Edman degradation method for protein sequencing to their roles as anticonvulsant, anticancer, and antimicrobial agents.[2][3] The synthesis of specific thiohydantoin derivatives, such as methylthiohydantoin-DL-leucine, is a key step in accessing novel chemical entities for drug screening and in the fundamental study of protein composition.

The structure of 2-thiohydantoins, the most common analogues, features a five-membered ring with a thiocarbonyl group at the 2-position and a carbonyl group at the 4-position.[1] The substituent at the 5-position is derived from the side chain of the parent amino acid, in this case, the isobutyl group of leucine.

Part 1: Synthesis of Methylthiohydantoin-DL-leucine

The synthesis of methylthiohydantoin-DL-leucine can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Here, we detail a robust and widely applicable two-step procedure involving the reaction of DL-leucine with methyl isothiocyanate.[4][5] This method is favored for its efficiency and the high purity of the resulting product.

Reaction Scheme:

The overall reaction proceeds as follows:

-

Coupling Reaction: The amino group of DL-leucine acts as a nucleophile, attacking the electrophilic carbon of methyl isothiocyanate in a basic medium to form an N-methylthiocarbamoyl-DL-leucine intermediate.

-

Cyclization-Cleavage: Under acidic conditions, the intermediate undergoes intramolecular cyclization. The sulfur atom attacks the carboxyl carbon, leading to the formation of a five-membered ring and the elimination of a water molecule to yield methylthiohydantoin-DL-leucine. This is analogous to the cyclization step in the Edman degradation.[2][6]

Experimental Workflow for Synthesis

Caption: A workflow diagram illustrating the two-step synthesis of methylthiohydantoin-DL-leucine.

Detailed Synthesis Protocol:

Materials and Reagents:

-

DL-Leucine

-

Methyl isothiocyanate

-

Pyridine

-

Hydrochloric acid (HCl), 6M

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve DL-leucine (1.0 g, 7.62 mmol) in a mixture of pyridine and deionized water (2:1 v/v, 15 mL).

-

To this solution, add methyl isothiocyanate (0.61 mL, 8.38 mmol) dropwise while stirring.

-

Heat the reaction mixture at 40°C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization and Extraction:

-

After the coupling reaction is complete, acidify the mixture to pH 1-2 with 6M HCl.

-

Heat the acidified solution at 60°C for 10 minutes to facilitate the cyclization and formation of the methylthiohydantoin.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure methylthiohydantoin-DL-leucine as a crystalline solid.

-

Part 2: Characterization of Methylthiohydantoin-DL-leucine

A comprehensive characterization of the synthesized methylthiohydantoin-DL-leucine is essential to confirm its identity, purity, and structure. A multi-technique approach is employed for this purpose.

Characterization Workflow Overview

Caption: An overview of the analytical techniques used for the characterization of methylthiohydantoin-DL-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[7]

¹H NMR Spectroscopy: The protons on the nitrogen atoms of the thiohydantoin ring are particularly sensitive to their chemical environment and typically resonate at a lower field (higher ppm) compared to their hydantoin counterparts.[7] The characteristic chemical shifts for the thiohydantoin ring protons are generally observed at 4.0-4.5 ppm for the proton at C-5, 8.9-9.5 ppm for the proton at N-1, and 10.5-11.0 ppm for the proton at N-3.[8]

¹³C NMR Spectroscopy: The most significant feature in the ¹³C NMR spectrum of a thiohydantoin is the chemical shift of the C2 carbon. The thiocarbonyl carbon (C=S) is deshielded and appears at a much lower field (higher ppm value) than the corresponding carbonyl carbon in a hydantoin.[7] Characteristic peaks for the thiohydantoin ring in the ¹³C NMR spectra are observed at 50-70 ppm for C-5 and 156-187 ppm for the thiocarbonyl and carbonyl groups.[8]

Expected NMR Data for Methylthiohydantoin-DL-leucine:

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-CH₃ | ~3.0 | ~25 |

| C5-H | ~4.2 | ~55 |

| Leucine CH₂ | ~1.8 | ~40 |

| Leucine CH | ~2.1 | ~25 |

| Leucine CH₃ | ~0.9 | ~22 |

| N1-H | ~9.0 | - |

| N3-H | - | - |

| C2 (C=S) | - | ~180 |

| C4 (C=O) | - | ~175 |

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns.[9] Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of analysis.

Expected Mass Spectrum Data:

-

Molecular Ion Peak: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺. For methylthiohydantoin-DL-leucine (C₈H₁₄N₂OS), the calculated molecular weight is 186.28 g/mol . Therefore, the expected [M+H]⁺ peak would be at m/z 187.29.

-

Fragmentation: Fragmentation of the parent ion can provide structural information. For instance, the loss of the isobutyl side chain from the C5 position is a possible fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[10] The replacement of a carbonyl group with a thiocarbonyl group in thiohydantoins leads to distinct and predictable differences in their IR spectra compared to hydantoins.[7]

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1700 - 1750 |

| C=S (thioamide) | Stretching | 1100 - 1300 |

| N-C=S | "Thioureide band" | ~1500 |

Experimental Protocol for FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized methylthiohydantoin-DL-leucine. Reversed-phase HPLC is particularly well-suited for the separation of these moderately polar compounds.[11][12]

Typical HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 265 nm, as thiohydantoins exhibit a characteristic UV absorbance in the 260-270 nm range.[8]

-

Injection Volume: 10 µL.

Experimental Protocol for HPLC Analysis:

-

Prepare a standard solution of the purified product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Set up the HPLC system with the specified column and mobile phase conditions.

-

Inject the sample and run the gradient program.

-

Analyze the resulting chromatogram for the retention time and peak area of the product. Purity can be calculated based on the relative peak areas.

Conclusion

This guide has provided a detailed, step-by-step methodology for the synthesis and comprehensive characterization of methylthiohydantoin-DL-leucine. By following the outlined protocols and understanding the underlying principles of each analytical technique, researchers can confidently prepare and validate this important thiohydantoin derivative. The successful synthesis and characterization of such compounds are foundational to advancing research in proteomics, medicinal chemistry, and drug development.

References

-

A Simple Synthesis of 2-Thiohydantoins† - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Chemical Reviews, 3(3), 209-242. [Link]

-

Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. (2018). ResearchGate. Retrieved from [Link]

-

Edman Degradation. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

HPLC-Analysis of PTH-Amino Acids: Journal of Liquid Chromatography: Vol 3, No 9. (1980). Taylor & Francis Online. Retrieved from [Link]

-

A Simple Method for Differentiating Leu and Ile in Peptides. The Negative-Ion Mass Spectra of [M-H]− Ions of Phenylthiohydantoin Leu and Ile. (1995). PubMed. Retrieved from [Link]

-

IR Spectroscopic Characterization of 2-thiohydantoins and 2-thiobarbiturates. (1971). PubMed. Retrieved from [Link]

-

A Simple Synthesis of 2-Thiohydantoins. (2006). ResearchGate. Retrieved from [Link]

- Synthesis and spectroscopic studies of new leucine acid derivative with their metal complexes. (2013). Journal of University of Anbar for Pure Science, 7(1), 66-73.

-

Infrared Spectra of 3-Phenyl-2-thiohydantoins of Amino Acids and Their Application to Identification of N-Terminal Groups in Peptides. (1954). ACS Publications. Retrieved from [Link]

- Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. (2022). Journal of Kerbala for Pharmaceutical Sciences, 14(25), 1-11.

-

Studies on the reaction of proteins and peptides with methyl isothiocyanate and identification of the methylthuohydantoins by gas-liquid chrormatography. (1970). Sci-Hub. Retrieved from [Link]

-

Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. (1950). SciSpace. Retrieved from [Link]

-

Infrared Spectra of 3-Phenyl-2-thiohydantoins of Amino Acids and Their Application to Identification of N-Terminal Groups in Pep. (n.d.). Retrieved January 26, 2026, from [Link]

-

MSModDetector: a tool for detecting mass shifts and post-translational modifications in individual ion mass spectrometry data. (2024). Bioinformatics, 40(5), btae264. [Link]

-

BMRB entry bmse000042 - L-Leucine. (n.d.). Retrieved January 26, 2026, from [Link]

-

Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)-Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas. (2018). PubMed. Retrieved from [Link]

-

Edman Degradation. (2019). YouTube. Retrieved from [Link]

-

Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (2022). PMC - PubMed Central - NIH. Retrieved from [Link]

-

MASS AND IR SPECTRAL STUDIES OF THE REACTION PRODUCT OF L-LEUCINE AND Se4N3Br. (2013). TSI Journals. Retrieved from [Link]

-

Identification of PTH-amino acids by HPLC. (2015). ResearchGate. Retrieved from [Link]

-

26.6: Peptide Sequencing- The Edman Degradation. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute. Retrieved from [Link]

-

Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. (2000). RSC Publishing. Retrieved from [Link]

-

Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2021). RSC Publishing. Retrieved from [Link]

-

U V O D - SCIDAR. (n.d.). Retrieved January 26, 2026, from [Link]

-

Leucine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2021). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

-

Characterization of intact and modified proteins by mass spectrometry. (n.d.). MS Vision. Retrieved from [Link]

-

4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs. Retrieved from [Link]

-

Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved from [Link]

-

Theory of Edman Sequencing. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

-

Mass spectrometry for proteomics - part 2. (2016). YouTube. Retrieved from [Link]

-

HPLC-Analysis of PTH-Amino Acids. (n.d.). Retrieved January 26, 2026, from [Link]

-

HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Studies on the reaction of proteins and peptides with methyl isothiocyanate and identification of the methylthuohydantoins by gas-liquid chrormatography / Analytical Biochemistry, 1970 [sci-hub.box]

- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vcp.upf.edu [vcp.upf.edu]

- 10. IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-methyl-DL-leucine: A Non-Proteinogenic Amino Acid for Advanced Research and Drug Development

Foreword: The Expanding Role of Non-Proteinogenic Amino Acids in Modern Science

In the landscape of contemporary drug discovery and chemical biology, the toolkit of available building blocks is a critical determinant of innovation. Beyond the canonical 20 proteinogenic amino acids, the exploration of non-proteinogenic amino acids (NPAAs) has unlocked new avenues for designing molecules with enhanced therapeutic properties.[1][2] These unique structural motifs offer the ability to fine-tune peptide and small molecule characteristics, including stability, potency, and bioavailability.[1] Among these, N-methylated amino acids represent a subtle yet powerful modification, and N-methyl-DL-leucine stands as a noteworthy example with significant potential in various research and development endeavors. This guide provides a comprehensive technical overview of N-methyl-DL-leucine, from its fundamental properties and synthesis to its analytical characterization and applications.

Core Characteristics of N-methyl-DL-leucine

N-methyl-DL-leucine is a derivative of the essential amino acid leucine, distinguished by the presence of a methyl group on the alpha-amino nitrogen.[1] This seemingly minor alteration has profound implications for its chemical behavior and its utility in constructing novel molecular entities.

Structure and Stereochemistry

N-methyl-DL-leucine possesses a chiral center at the alpha-carbon, and as the "DL" designation indicates, it is a racemic mixture of the D- and L-enantiomers.[3] The IUPAC name for the L-isomer is (2S)-4-methyl-2-(methylamino)pentanoic acid, while the D-isomer is (2R)-4-methyl-2-(methylamino)pentanoic acid.[4][5]

Figure 1: Chemical structures of N-methyl-L-leucine and N-methyl-D-leucine.

Physicochemical Properties

The physicochemical properties of N-methyl-DL-leucine are crucial for its handling, formulation, and application in synthetic chemistry. A summary of its key properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₂ | [6] |

| Molecular Weight | 145.20 g/mol | [4][6] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 159-163 °C (hydrochloride salt) | [3] |

| Solubility | Predicted water solubility: 35.0 mg/mL. The hydrochloride salt is soluble in water. | [3] |

| pKa (Predicted) | Strongest Acidic: 2.42, Strongest Basic: 10.58 | [3] |

| CAS Number | 2566-33-8 | [6] |

Synthesis of N-methyl-DL-leucine: A Step-by-Step Protocol

The synthesis of N-methyl-DL-leucine can be achieved through various methods, with reductive amination being a common and effective approach.[7][8] The following protocol details a representative synthesis starting from a protected leucine derivative.

General N-methylation Procedure

A widely used method for the N-methylation of N-protected amino acids involves the use of a strong base and a methylating agent.[3]

Protocol 1: N-methylation of a Protected Leucine Precursor

-

Protection of Leucine: Begin with a suitably protected form of DL-leucine, such as N-benzyloxycarbonyl-DL-leucine (Cbz-DL-Leu). This protection is crucial to prevent unwanted side reactions.

-

Dissolution: Dissolve the N-benzyloxycarbonylamino acid (10 mmol) and methyl iodide (5 ml; 80 mmol) in anhydrous tetrahydrofuran (THF) (30 ml) in a flask protected from moisture.[3]

-

Cooling: Cool the solution to 0 °C using an ice bath.[3]

-

Base Addition: Cautiously add sodium hydride (NaH) dispersion (1.32 g; 30 mmol) to the cooled solution.[3] The NaH acts as a strong base to deprotonate the amide nitrogen, making it nucleophilic.

-

Reaction: Allow the reaction to proceed at 0 °C to room temperature while monitoring its progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, carefully quench the reaction with water and extract the N-methylated product with an organic solvent like ethyl acetate.

-

Purification: Purify the crude product using column chromatography.

-

Deprotection: The protecting group (e.g., Cbz) is then removed to yield N-methyl-DL-leucine. This can be achieved through catalytic hydrogenation for the Cbz group.

-

Final Purification: The final product can be further purified by recrystallization or ion-exchange chromatography.[9]

Figure 2: General workflow for the synthesis of N-methyl-DL-leucine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized N-methyl-DL-leucine. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of N-methyl-DL-leucine and for separating the D and L enantiomers if a chiral stationary phase is used. A typical method for underivatized amino acids involves a C18 column with a phosphate buffer and acetonitrile gradient, with UV detection at around 225 nm.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of N-methylamino acids, often after derivatization to increase their volatility.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of N-methyl-DL-leucine will show characteristic signals for the N-methyl protons, the alpha-proton, and the protons of the isobutyl side chain.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Specific labeling with ¹³C can be used to simplify spectra and aid in structural elucidation, particularly in the context of larger peptides.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of N-methyl-DL-leucine and to study its fragmentation patterns, which can aid in its identification.[11] Under collision-induced dissociation, leucine and its derivatives typically show characteristic fragmentation patterns.[11]

Applications in Research and Drug Development

The unique properties conferred by N-methylation make N-methyl-DL-leucine a valuable building block in several areas of research and drug development.

Peptide Synthesis and Medicinal Chemistry

The incorporation of N-methylated amino acids into peptides can significantly enhance their therapeutic potential.[12]

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond more resistant to enzymatic cleavage. This leads to a longer in vivo half-life of the peptide.[13]

-

Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes.[8]

-

Conformational Constraint: The N-methyl group restricts the rotation around the Cα-N bond, which can lock the peptide into a more bioactive conformation and potentially increase its binding affinity and selectivity for its target.

-

Modulation of Biological Activity: The introduction of an N-methyl group can sometimes convert a receptor agonist into an antagonist, providing a valuable tool for probing biological systems and developing new therapeutics.

For solid-phase peptide synthesis, Fmoc-N-methyl-L-leucine is a commonly used derivative.[3][14]

Natural Products and Bioactive Molecules

N-methylated amino acids are found in a variety of natural products with potent biological activities. The presence of N-methyl-leucine in natural products often contributes to their pharmacological properties.

Biological Significance and Potential Mechanisms of Action

While the direct biological roles of N-methyl-DL-leucine are still an area of active investigation, insights can be drawn from its parent amino acid, leucine.

The mTOR Pathway

Leucine is a key activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5] Leucine's activation of mTORC1 is crucial for muscle protein synthesis.[5] It is plausible that N-methyl-leucine could interact with this pathway, although further research is needed to elucidate its specific effects.[3]

Figure 3: Simplified diagram of the mTORC1 signaling pathway, highlighting the established role of leucine and the potential modulatory role of N-methyl-DL-leucine.

Conclusion and Future Perspectives

N-methyl-DL-leucine represents a valuable tool for researchers and drug development professionals seeking to create novel molecules with enhanced properties. Its ability to impart proteolytic resistance, increase membrane permeability, and constrain peptide conformation makes it a powerful building block in medicinal chemistry. While its direct biological activities are still being fully explored, the foundation laid by its parent amino acid, leucine, suggests intriguing possibilities. As synthetic methodologies become more refined and our understanding of the biological implications of N-methylation deepens, the importance of N-methyl-DL-leucine and other non-proteinogenic amino acids in the development of next-generation therapeutics is set to grow.

References

-

BenchChem. N-Methylleucine chemical properties and structure.

-

Chem-Impex. Fmoc-N-methyl-L-leucine.

-

Sigma-Aldrich. N-Methyl- L -leucine = 98.0 66866-69-1.

-

PubChem. alpha-Methyl-DL-leucine.

-

Wikipedia. Norleucine.

-

CymitQuimica. CAS 3060-46-6: N-methyl-L-leucine.

-

Aapptec Peptides. Fmoc-MeLeu-OH [103478-62-2].

-

PubChem. N-Methylleucine, D-.

-

PubChem. N-Methyl-dl-leucine.

-

Aladdin Scientific. N-Methyl-DL-leucine, min 97%, 1 gram.

-

PubChem. N-Methylleucine.

-

ResearchGate. Effective Methods for the Synthesis of N‐Methyl β‐Amino Acids from All Twenty Common α‐Amino Acids Using 1,3‐Oxazolidin‐5‐ones and 1,3‐Oxazinan‐6‐ones.

-

ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.

-

European Patent Office. Method for purifying branched chain amino acids.

-

PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

-

ChemicalBook. L-Leucine(61-90-5) 13C NMR spectrum.

-

ACS Publications. The Preparation of Pure N-Acetyl-L-leucine and L-Leucine1.

-

Chem-Impex. N-Methyl-L-norleucine hydrochloride.

-

PubMed. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies.

-

ResearchGate. Synthetic Preparation of N-Methyl-?-amino Acids.

-

ResearchGate. Synthesis of nonmethylated and N-methylated cyclic peptides.

-

ChemicalBook. DL-Norleucine(616-06-8) 1H NMR spectrum.

-

MPG.PuRe. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraint.

-

MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.

-

ChemScene. Building blocks | Bioactive small molecules.

-

RSC Publishing. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group.

-

ACS Figshare. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.

-

MDPI. Chemical Composition, Nutritional Profile, and Bioactive Properties of Diplotaxis tenuifolia, a Health-Promoting Food.

-

ACS Publications. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.

-

ChemicalBook. Fmoc-α-methyl-L-Leucine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Double-Edge Effects of Leucine on Cancer Cells [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Methylleucine | C7H15NO2 | CID 2777993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. diaion.com [diaion.com]

- 10. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]

- 12. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

Physical and chemical properties of Mth-DL-leucine

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Methyl-DL-leucine

Introduction

N-Methyl-DL-leucine (Mth-DL-leucine) is a derivative of the essential amino acid DL-leucine, characterized by the presence of a methyl group on the alpha-amino group. This modification has significant implications for the molecule's physical and chemical properties, influencing its reactivity, conformational flexibility, and potential applications in various scientific domains. This guide provides a comprehensive overview of the core physical and chemical characteristics of N-Methyl-DL-leucine, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

The fundamental structure of N-Methyl-DL-leucine involves the addition of a methyl group to the nitrogen atom of the amino group of DL-leucine. This N-methylation alters the steric and electronic environment of the chiral center.

Molecular Formula: C₇H₁₅NO₂

Molecular Weight: 145.20 g/mol

SMILES: CC(C)CC(C(=O)O)NC

InChI Key: BGHMGRWPSJVOEA-UHFFFAOYSA-N

Diagram: Molecular Structure of N-Methyl-DL-leucine

Caption: 2D representation of N-Methyl-DL-leucine's chemical structure.

Physicochemical Properties

The introduction of the N-methyl group leads to distinct physicochemical properties compared to its parent amino acid, DL-leucine.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 283-285 °C (decomposes) | |

| Solubility | Soluble in water. | |

| pKa (Carboxyl) | ~2.3 | Estimated |

| pKa (Amino) | ~9.8 | Estimated |

Note: pKa values are estimated based on similar N-methylated amino acids and may vary depending on experimental conditions.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Methyl-DL-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the N-methyl protons, typically in the range of 2.2-2.8 ppm. The alpha-proton signal will be a multiplet, and the signals for the isobutyl side chain protons will appear further upfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The N-methyl carbon will have a characteristic chemical shift, and the carbonyl carbon will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methyl-DL-leucine will exhibit characteristic absorption bands:

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

N-H stretch (secondary amine): A weaker band around 3300-3500 cm⁻¹ compared to a primary amine.

-

C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹

-

C-H stretch (aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of N-Methyl-DL-leucine. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 146.2.

Chemical Properties and Reactivity

The N-methylation significantly influences the chemical reactivity of the amino acid.

-

Reduced Nucleophilicity: The presence of the methyl group on the nitrogen atom reduces its nucleophilicity compared to the primary amine of DL-leucine.

-

Peptide Synthesis: In peptide synthesis, the N-methyl group prevents the formation of a standard peptide bond at its nitrogen. This property is utilized to create peptidomimetics with altered conformational properties and resistance to enzymatic degradation.

-

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of an acid catalyst.

-

Salt Formation: As an amino acid, it can form salts with both acids and bases.

Diagram: Reactivity of N-Methyl-DL-leucine

Caption: Simplified workflow for the synthesis of N-Methyl-DL-leucine.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Stationary Phase: C18 reverse-phase column. Detection: UV detection at 210 nm or by mass spectrometry (LC-MS).

Protocol:

-

Prepare a standard solution of N-Methyl-DL-leucine of known concentration.

-

Dissolve the sample to be analyzed in the mobile phase.

-

Inject the sample and the standard into the HPLC system.

-

Run the gradient elution method.

-

Compare the retention time of the sample peak with the standard to confirm identity.

-

Calculate the purity based on the peak area percentage.

Applications in Research and Development

N-Methyl-DL-leucine and other N-methylated amino acids are valuable tools in medicinal chemistry and drug design.

-

Peptidomimetics: Incorporation of N-methylated amino acids into peptides can increase their metabolic stability by making them resistant to cleavage by proteases.

-

Conformational Constraints: The N-methyl group restricts the rotation around the N-Cα bond, leading to a more defined peptide backbone conformation. This can be used to probe receptor binding requirements and to design peptides with enhanced biological activity and selectivity.

-

Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the amino acid and the resulting peptide, which can improve membrane permeability and oral bioavailability.

Safety and Handling

N-Methyl-DL-leucine should be handled in accordance with standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

-

- Sigma-Aldrich.

A Comprehensive Technical Guide to the Solubility and Stability of Leucine and its Derivatives

This guide provides an in-depth analysis of the solubility and stability of DL-leucine and its methylated derivatives, compounds of significant interest to researchers and professionals in drug development. Due to the limited availability of public data specifically for "Mth-DL-leucine," this document will focus on the well-characterized parent compound, DL-leucine, as well as its relevant methylated forms, such as α-Methyl-DL-leucine and N-Methyl-DL-leucine. The principles, protocols, and data presented herein provide a robust framework for understanding and working with these molecules.

Introduction: The Significance of Leucine in Pharmaceutical Sciences

Leucine, an essential branched-chain amino acid (BCAA), plays a critical role not only in protein synthesis but also as a signaling molecule, notably in activating the mammalian target of rapamycin (mTOR) pathway, which is central to cell growth and metabolism.[1][2] Its racemic form, DL-leucine, and various derivatives are versatile building blocks in pharmaceutical synthesis, serving as starting materials for chiral drugs or being incorporated into peptide-based therapeutics.[3] The physicochemical properties of these molecules, particularly their solubility and stability, are paramount for developing effective and reliable drug formulations, from oral dosage forms to complex parenteral systems.[4][5]

This guide will elucidate the factors governing the solubility and stability of these compounds, provide validated protocols for their assessment, and discuss the analytical methodologies required for their accurate quantification.

Physicochemical Properties of Leucine and its Methylated Derivatives

A foundational understanding of the basic physicochemical properties is essential before delving into solubility and stability studies. The introduction of a methyl group can alter properties such as lipophilicity and molecular volume, which in turn influences solubility and interaction with other molecules.

| Property | DL-Leucine | α-Methyl-DL-leucine | N-Methyl-DL-leucine |

| CAS Number | 328-39-2 | 144-24-1[6] | 2566-33-8[7] |

| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₅NO₂[6] | C₇H₁₅NO₂[7] |

| Molecular Weight | 131.17 g/mol | 145.20 g/mol [6] | 145.20 g/mol [7] |

| LogP (Octanol/Water) | 0.444 | -1.5 | -1.2 |

| Melting Point | 321.39 K (48.24 °C) | Not Available | Not Available |

Data sourced from PubChem and Cheméo databases.[6][7][8]

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Leucine is known to be a hydrophobic amino acid, presenting challenges in formulation.[4]

Factors Influencing Solubility

The solubility of leucine and its derivatives is not a static value but is influenced by several factors:

-

Solvent System: While leucine has limited solubility in water, its solubility can be enhanced in acidic or basic solutions. For instance, L-leucine is soluble in 1 M HCl at 50 mg/mL.[9] Derivatives like DL-Leucine methyl ester hydrochloride are specifically designed to enhance solubility.[10]

-

pH: As amphoteric molecules, the solubility of amino acids is lowest at their isoelectric point (pI) and increases as the pH moves away from the pI, due to the formation of charged species.

-

Temperature: Generally, solubility increases with temperature, although this relationship should be determined empirically for each specific compound and solvent system.

-

Crystalline Form (Polymorphism): Different crystalline forms or polymorphs of the same compound can exhibit different solubility profiles. It is crucial to characterize the solid-state form of the material being studied.[11]

Quantitative Solubility Data

| Compound | Solvent | Solubility | Source |

| L-Leucine | Water | 24.3 mg/mL[9] | Sigma-Aldrich[9] |

| L-Leucine | 1 M HCl | 50 mg/mL[9] | Sigma-Aldrich[9] |

| DL-Leucine | Water | log10(solubility in mol/l) = -0.74 | Cheméo[8] |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines a robust method for determining the equilibrium solubility of a compound, a self-validating system that ensures the solution is saturated.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility. The extended equilibration time ensures that the dissolution process is complete.

-

Preparation: Add an excess amount of the test compound (e.g., Mth-DL-leucine) to a series of vials containing the desired solvent systems (e.g., water, pH-buffered solutions, ethanol/water mixtures). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. This step is critical to prevent artificially high results.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 5.2).

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Product Integrity and Shelf-Life

The chemical stability of a drug substance is critical for ensuring its safety, efficacy, and shelf-life. Amino acids can degrade through various pathways, and understanding these is key to developing stable formulations.

Degradation Pathways of Leucine

The primary degradation pathway for leucine in biological systems is catabolism, which begins with transamination.[12] While not a direct measure of pharmaceutical stability, this pathway highlights the reactive sites of the molecule.

-

Transamination: The amino group is transferred to an α-keto acid, typically α-ketoglutarate, to form α-ketoisocaproate. This reaction is catalyzed by branched-chain aminotransferases.

-

Oxidative Decarboxylation: α-ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Further Oxidation: Isovaleryl-CoA is further metabolized, ultimately yielding acetyl-CoA and acetoacetate.[13]

From a pharmaceutical perspective, key stability concerns include:

-

Oxidation: The alkyl side chain can be susceptible to oxidation, especially in the presence of initiators like light, heat, or metal ions.

-

Maillard Reaction: In the presence of reducing sugars, the primary amine of leucine can undergo non-enzymatic browning, leading to degradation and discoloration.

-

Deamidation/Hydrolysis (for derivatives): Ester or amide derivatives of leucine can be susceptible to hydrolysis, especially at non-neutral pH.

Visualization: Leucine Degradation Pathway (Catabolic)

Caption: Simplified Catabolic Pathway of Leucine.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. This protocol provides a self-validating system by exposing the compound to conditions more severe than those expected during storage.

Causality: By intentionally stressing the molecule under various conditions (acid, base, oxidation, heat, light), we can rapidly identify its degradation liabilities. This information is crucial for developing a stability-indicating analytical method and for designing robust formulations.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Expose the solid compound and a solution to 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 5.2). The method should be capable of separating the intact drug from all major degradation products.

-

Mass Balance: Evaluate the results to ensure mass balance is maintained (i.e., the decrease in the main peak area corresponds to the increase in degradation product peak areas).

Analytical Methods for Quantification

Accurate and precise analytical methods are the bedrock of solubility and stability testing.

Overview of Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The most common technique for quantifying leucine and its derivatives. Reversed-phase HPLC with UV detection (after derivatization) or mass spectrometry (LC-MS) is typically used.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, allowing for the determination of enantiomers (D- and L-isomers) and analysis in complex matrices like plasma.[15]

-

Ion-Exchange Chromatography (IEC): A standard method for amino acid analysis, often involving post-column derivatization with ninhydrin for detection.[16]

-

Thin-Layer Chromatography (TLC): A simpler method that can be used for simultaneous determination of multiple amino acids, often with densitometric quantification.[17]

Protocol for a Stability-Indicating HPLC-UV Method

This protocol describes the development of a method capable of separating the parent compound from its degradation products, a requirement for valid stability studies.

Causality: The use of gradient elution is crucial for resolving compounds with different polarities, which is expected in a sample containing both the parent drug and its degradation products. A photodiode array (PDA) detector is used to assess peak purity, confirming that the main peak is free from co-eluting impurities.

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 20 minutes to ensure separation of all potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector monitoring at a wavelength determined by the UV absorbance maximum of the compound (or its derivative).

-

-

Sample Preparation: Dilute samples from solubility or stability studies to fall within the linear range of the calibration curve.

-

Derivatization (if necessary): Since leucine lacks a strong chromophore, pre-column derivatization (e.g., with o-phthalaldehyde (OPA) or di-tert-butyl dicarbonate) may be necessary for sensitive UV detection.[14]

-

Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by successfully separating the main peak from degradation products generated during forced degradation studies.

-

Analysis: Inject the prepared samples and calculate the concentration based on a standard calibration curve.

Conclusion

While specific public data for "Mth-DL-leucine" is scarce, a comprehensive understanding of its potential physicochemical properties can be extrapolated from the extensive knowledge base of DL-leucine and its known methylated derivatives. The solubility of these hydrophobic amino acids is a significant formulation challenge, influenced by pH, solvent choice, and solid-state form. Their stability is governed by susceptibility to oxidation and hydrolysis, which can be thoroughly investigated using forced degradation studies. The protocols and principles detailed in this guide provide a robust framework for researchers and drug development professionals to accurately characterize the solubility and stability of Mth-DL-leucine or any related compound, ensuring the development of safe, effective, and stable pharmaceutical products.

References

-

Characterization of the conglomerate form of acetyl-DL-leucine by thermal analysis and solubility measurements. (2020). ResearchGate. Available at: [Link]

-

L-leucine degradation I. PubChem. Available at: [Link]

-

The Processing Space of the Spray-Dried Mannitol-Leucine System for Pulmonary Drug Delivery. (2024). PMC - NIH. Available at: [Link]

-

Leucine as a pharmaconutrient in health and disease. PubMed. Available at: [Link]

-

alpha-Methyl-DL-leucine. PubChem. Available at: [Link]

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2018). European Union. Available at: [Link]

-

Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. (2023). MDPI. Available at: [Link]

-

Leucine degradation pathway in muscle tissue mitochondria. ResearchGate. Available at: [Link]

- Leucine/Peptide Composition and Method of Formulation. Google Patents.

-

N-Methyl-dl-leucine. PubChem. Available at: [Link]

-

Alterations in protein and amino acid metabolism in honeybees (Apis mellifera) fed different L-leucine diets during the larval stage. ResearchGate. Available at: [Link]

-

Therapeutic potential of acetyl-DL-leucine and its L-enantiomer in posterior fossa syndrome: Mechanistic insights. PubMed. Available at: [Link]

-

Validation of TLC densitometric method for simultaneous analysis of L-Leucine and L-Valine in additives. ResearchGate. Available at: [Link]

-

Investigation Into The Effect of Varying L-leucine Concentration on the product characteristics of Spray-dried Liposome Powders. ResearchGate. Available at: [Link]

-

Leucine Degradation (Arabidopsis thaliana). PathBank. Available at: [Link]

-

Beneficial Effects of Acetyl-DL-Leucine (ADLL) in a Mouse Model of Sandhoff Disease. MDPI. Available at: [Link]

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]

-

Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. PubMed. Available at: [Link]

-

Leucine as a Moisture-Protective Excipient in Spray-Dried Protein/Trehalose Formulation. Journal of Pharmaceutical Sciences. Available at: [Link]

-

HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. METHODS AND OBJECTS OF CHEMICAL ANALYSIS. Available at: [Link]

-

Biochemistry | Leucine Deamination & Oxidation. YouTube. Available at: [Link]

-

Innovations in Amino Acid Synthesis: The Case of DL-Leucine. Peninsula-chem.com. Available at: [Link]

-

Chemical Properties of DL-Leucine. Cheméo. Available at: [Link]

-

Valine, Leucine, and Isoleucine Degradation. PubChem. Available at: [Link]

-

Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US20110233469A1 - Leucine/Peptide Composition and Method of Formulation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. alpha-Methyl-DL-leucine | C7H15NO2 | CID 95515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL-Leucine (CAS 328-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]

- 15. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Analytical Strategies for the Identification and Chiral Resolution of Mth-DL-Leucine

Abstract

This application note provides a comprehensive guide to the state-of-the-art analytical techniques for the unequivocal identification and chiral resolution of Methylthiohydantoin (Mth)-DL-leucine. As a derivative of the Edman degradation process for peptide sequencing, the accurate characterization of Mth-amino acids is paramount for proteomics and protein research. The racemic nature of synthetic Mth-DL-leucine, however, presents a significant analytical challenge, necessitating methods that can distinguish between its D and L enantiomers. This document details robust protocols and field-proven insights for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction: The Significance of Mth-DL-Leucine in Proteomics

The Edman degradation, a cornerstone of protein sequencing, involves the stepwise cleavage of amino acids from the N-terminus of a peptide.[1][2][3] This process utilizes a coupling reagent, historically phenyl isothiocyanate (PITC), which reacts with the terminal amino group.[1][2] A similar process can yield methylthiohydantoin (Mth) derivatives. The resulting Mth-amino acid, in this case, Mth-leucine, is then cleaved and identified, revealing the sequence of the peptide one residue at a time.

The use of a racemic mixture of leucine (DL-leucine) in certain research contexts, such as in the study of stereospecific metabolism or in synthetic peptide chemistry, necessitates analytical methods that can not only identify the Mth-leucine derivative but also resolve its D and L enantiomers.[4] Biological systems often exhibit high stereospecificity, meaning the D and L forms of a molecule can have vastly different activities or metabolic fates.[4] Therefore, the ability to separate and quantify these enantiomers is critical for accurate biological interpretation.[4]

This guide provides a multi-faceted analytical approach to address the challenges associated with Mth-DL-leucine identification and chiral separation.

The Analytical Imperative: Chirality and Isomeric Complexity

The primary analytical hurdle in characterizing Mth-DL-leucine lies in the identical physicochemical properties of its enantiomers, making them indistinguishable by standard chromatographic and mass spectrometric techniques.[4] Furthermore, leucine shares the same mass as isoleucine, another common amino acid, which can lead to ambiguity in mass spectrometry-based identification without careful chromatographic separation or specific fragmentation patterns.[5]

Our analytical strategy, therefore, focuses on two key objectives:

-

Chiral Resolution: The separation of Mth-D-leucine from Mth-L-leucine.

-

Structural Confirmation: Unambiguous identification of the Mth-leucine molecule.

The following sections detail the application of specialized analytical techniques to achieve these objectives.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is the most direct and widely used method for resolving enantiomers.[6][7][8][9] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

Causality Behind Experimental Choices:

-

Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin) have shown excellent enantioselectivity.[8][9] These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for differential interaction with the D and L enantiomers.

-

Mobile Phase Composition: The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and any additives (e.g., acids, bases, or buffers), significantly impacts the separation.[8][9] Optimization of the mobile phase is crucial to achieve baseline resolution of the enantiomeric peaks. For Mth-DL-leucine, a polar organic or polar ionic mobile phase is often effective.[8]

-

Detection: Mth-amino acids contain a chromophore that allows for UV detection, typically in the range of 250-280 nm.[10] For higher sensitivity and selectivity, coupling HPLC to a mass spectrometer is recommended.

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for Chiral HPLC Analysis of Mth-DL-Leucine.

Protocol: Chiral HPLC Separation of Mth-DL-Leucine

-

System Preparation:

-

Column: Chirobiotic T2 or a similar macrocyclic glycopeptide-based column.[8]

-

Mobile Phase: A starting mobile phase of 80:20 (v/v) Acetonitrile/0.1% Formic Acid in Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 269 nm.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of Mth-DL-leucine in the mobile phase.

-

Serially dilute the stock solution to create calibration standards.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the sample.

-

Run the analysis for a sufficient time to allow for the elution of both enantiomers.

-

-

Data Processing:

-